molecular formula C7H14O2 B1595691 3-Methylhexanoic acid CAS No. 3780-58-3

3-Methylhexanoic acid

Cat. No.: B1595691
CAS No.: 3780-58-3
M. Wt: 130.18 g/mol
InChI Key: NZQMQVJXSRMTCJ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound exists as a branched-chain fatty acid with the systematic name this compound and the molecular formula carbon seven hydrogen fourteen oxygen two. The compound bears the Chemical Abstracts Service registry number 3780-58-3 and possesses a molecular weight of 130.187 daltons. The International Union of Pure and Applied Chemistry name identifies this substance as this compound, while alternative nomenclature includes 3-methylcaproic acid and 3-methylhexylic acid.

The chemical structure of this compound features a six-carbon backbone with a carboxylic acid functional group at one terminus and a methyl branch at the third carbon position. This branching pattern distinguishes it from linear hexanoic acid and places it within the category of branched-chain fatty acids. The compound's International Chemical Identifier key reads NZQMQVJXSRMTCJ-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications.

Classification systems place this compound within multiple chemical categories. Primarily, it belongs to the medium-chain fatty acids, which are defined as fatty acids containing between four and twelve carbon atoms. The compound also falls under the broader classification of monocarboxylic acids due to the presence of a single carboxylic acid functional group. Its branched structure further categorizes it among branched-chain fatty acids, a group known for distinct biological and chemical properties compared to their straight-chain counterparts.

The stereochemistry of this compound introduces additional complexity to its classification. The compound exists as both racemic and enantiomerically pure forms, with the chiral center located at the third carbon position where the methyl substituent is attached. The two enantiomers, designated as the R and S configurations, may exhibit different biological activities and chemical behaviors in asymmetric environments.

Physical property data characterizes this compound as typically existing as a colorless liquid under standard conditions. The compound demonstrates limited water solubility due to its hydrophobic hydrocarbon chain, while showing good solubility in organic solvents. Computational predictions estimate the melting point at approximately negative 55.77 degrees Celsius and the boiling point at 210.1 degrees Celsius. The density is calculated at 0.9187 grams per cubic centimeter, with a refractive index of 1.4222.

Historical Context and Discovery

The historical development of knowledge regarding this compound interconnects with the broader understanding of branched-chain fatty acids and their biological significance. While specific documentation of the compound's initial discovery remains limited in the available literature, its identification and characterization have evolved through advances in analytical chemistry and natural product research.

The compound's entry into the scientific literature can be traced through database records, with creation dates in chemical databases such as PubChem indicating systematic cataloging beginning in 2005. However, the actual discovery and characterization of this compound likely preceded these digital records by several decades, reflecting the general timeline of fatty acid research development during the mid-twentieth century.

Research into branched-chain fatty acids gained momentum with the recognition of their unique properties compared to straight-chain analogs. The understanding that ruminant animals produce distinctive branched-chain fatty acids through microbial fermentation processes contributed to increased interest in compounds like this compound. This biological context provided important insights into the natural occurrence and biosynthetic pathways of branched fatty acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylhexanoic acid
Source PubChem
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InChI

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQMQVJXSRMTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863273
Record name 3-Methylhexanoic acid
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Molecular Weight

130.18 g/mol
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CAS No.

3780-58-3
Record name 3-Methylhexanoic acid
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Record name 3-Methylhexanoic acid
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Preparation Methods

Preparation via Urethane Exchange and Reduction Reactions

A patented method describes a two-step process involving urethane exchange followed by reduction to synthesize 3-aminomethyl-5-methylhexanoic acid, a close structural analog of 3-methylhexanoic acid. The process can be adapted for preparing related acids:

  • Step 1: Urethane Exchange Reaction
    An intermediate compound (III) is reacted in a methanol solution of ammonia gas at 20-30 °C, resulting in intermediate compound (II). After reaction completion, the solvent is concentrated, and the pH adjusted to about 2 to precipitate the intermediate (II).

  • Step 2: Reduction Reaction
    The intermediate (II) is reduced using lithium borohydride in tetrahydrofuran at 0-10 °C. The reaction mixture is quenched with acid, and the pH adjusted to about 7.5 to precipitate the product, which is then crystallized and purified.

Yields and Purity:

  • Yield: 47.9% to 69.2% depending on reducing agent and conditions.
  • Purity: Above 97.5% after purification.

This method is noted for a simple route, high product purity (>99%), and minimal toxic waste generation.

Step Reagent/Conditions Temperature (°C) Yield (%) Purity (%) Notes
1 Ammonia in methanol, stirring 20-30 74.5 97.8 Urethane exchange reaction
2 Lithium borohydride in THF, reduction 0-10 47.9-69.2 97.5-98.4 Reduction and crystallization

Enantioselective Synthesis via Asymmetric Hydrogenation

A highly efficient and concise method for preparing the (S)-enantiomer of this compound (specifically (S)-3-aminomethyl-5-methylhexanoic acid, also known as Pregabalin) involves asymmetric hydrogenation:

  • Key Step: Asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst.
  • Outcome: The reaction yields (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee).
  • Subsequent Step: Hydrogenation of the nitrile with a heterogeneous nickel catalyst to obtain the target acid in excellent yield and purity.

This approach is notable for its enantioselectivity and efficiency, suitable for pharmaceutical-grade synthesis.

Step Catalyst Conditions Outcome
Asymmetric hydrogenation Rhodium Me-DuPHOS Mild hydrogenation High ee (S)-3-cyano intermediate
Nitrile hydrogenation Heterogeneous Ni Hydrogenation Pregabalin with excellent yield

Enzymatic and Improved Synthetic Routes

Research has also focused on enzymatic synthesis routes to improve cost-effectiveness and chiral purity:

  • Use of liquid enzymes to catalyze key steps, avoiding expensive chiral catalysts.
  • Modifications in the preparation of intermediates such as 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester enhance overall yields and reduce costs.
  • The enzymatic route offers higher purity and time savings compared to traditional chemical methods.

Optical Resolution of Racemic Mixtures

Another practical method for obtaining pure (S)-3-methylhexanoic acid involves resolution of racemic mixtures:

  • Racemic 3-(aminomethyl)-5-methylhexanoic acid is combined with (S)-mandelic acid in a mixture of water and alcohol or ketone solvents.
  • The resulting mandelic acid salt precipitates and is isolated by filtration.
  • Further recrystallization and treatment with triethylamine in methanol yield the optically pure acid.
  • This method allows separation of enantiomers and purification to pharmaceutical standards.
Step Reagents/Conditions Temperature (°C) Outcome
Formation of mandelic salt Racemic acid + (S)-mandelic acid in water/alcohol 50-55 Precipitation of mandelic salt
Recrystallization Isopropyl alcohol and water mixture 0-5 Pure (S)-3-methylhexanoic acid

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Urethane exchange + reduction Simple route, high purity Minimal toxic waste, scalable Moderate yields (47.9%-69.2%)
Asymmetric hydrogenation High enantioselectivity, efficient Excellent yield and purity Requires expensive catalysts
Enzymatic synthesis Cost-effective, high chiral purity Time-saving, greener process Enzyme availability and stability
Optical resolution Established method for enantiomer separation High purity, pharmaceutical grade Multiple steps, solvent-intensive

Scientific Research Applications

Industrial Applications

1.1. Solvent and Chemical Intermediate

3-Methylhexanoic acid is utilized as a solvent in various chemical processes due to its favorable properties, such as low volatility and high solvency. It serves as an intermediate in the production of esters and other chemicals that are essential in manufacturing plastics, coatings, and adhesives.

1.2. Lubricants

In the lubricant industry, this compound is employed to enhance the performance of lubricants by improving their thermal stability and reducing viscosity. This application is particularly relevant in automotive and industrial machinery sectors.

Agricultural Applications

2.1. Plant Elicitor

Recent studies have highlighted the potential of this compound as a plant elicitor, enhancing resistance against biotic and abiotic stresses in crops. For instance, it has been shown to improve wheat's resistance to powdery mildew by inducing systemic defense mechanisms .

Plant Species Stress Type Elicitor Concentration Effectiveness
WheatPowdery Mildew100 µMMinimal damage observed
ArabidopsisBacterial Infection10 nMSignificant resistance

Medicinal Applications

3.1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness was evaluated through synergy studies with other antibiotics, showing enhanced inhibition of bacterial growth when combined with agents like sisomicin .

3.2. Pheromone Research

Research indicates that certain derivatives of this compound may play a role in human pheromone signaling, influencing emotional responses and social behaviors . This opens avenues for further exploration in behavioral science and psychology.

Case Studies

4.1. Detection Technologies

Innovative detection technologies have been developed utilizing this compound as a marker for human presence through olfactory sensors that detect volatile organic compounds (VOCs). These devices have applications in security and safety monitoring .

4.2. Agricultural Trials

Field trials conducted on crops treated with this compound showed significant improvements in yield and disease resistance compared to untreated controls. For example, wheat treated with the compound exhibited a marked reduction in fungal infections, leading to higher overall productivity.

Comparison with Similar Compounds

3-Methylhexanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

3-Methylhexanoic acid (3-MHA) is a branched-chain fatty acid that has garnered attention for its various biological activities, particularly in the context of human health and plant biology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a six-carbon fatty acid with a methyl group on the third carbon. Its structural formula can be represented as:

C7H14O2\text{C}_7\text{H}_{14}\text{O}_2

This compound is known for its role in metabolic pathways and as a precursor for various biochemical processes.

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of 3-MHA, particularly against skin bacteria that contribute to body odor. The compound is a significant component of human sweat, where it can be metabolized by skin bacteria into volatile organic compounds (VOCs) that influence body odor profiles. For instance, research indicated that 3-hydroxy-3-methylhexanoic acid (HMHA), a derivative of 3-MHA, is involved in the production of malodorous compounds when acted upon by specific bacteria such as Staphylococcus epidermidis and Corynebacterium jeikeium .

2. Plant Elicitor Activity

3-MHA has been identified as a potential plant elicitor that enhances resistance against biotic and abiotic stresses. A study demonstrated that 2-amino-3-methylhexanoic acid (AMHA), a related compound, significantly improved resistance in plants against fungal infections and extreme temperature stresses. This suggests that 3-MHA could play a role in agricultural biopesticide development .

The biological activity of 3-MHA can be attributed to several mechanisms:

  • Antibacterial Action : The compound disrupts bacterial cell membranes, leading to cell lysis and death. It has been shown to inhibit the growth of odor-producing bacteria effectively .
  • Plant Defense Induction : By acting as an elicitor, 3-MHA triggers defensive responses in plants, enhancing their resilience against pathogens .

Case Studies

Case Study 1: Antibacterial Effects on Human Skin Microbiota

In a controlled study involving male and female volunteers, researchers analyzed the levels of HMHA in sweat samples. They found that men had significantly higher levels of HMHA compared to women, which correlated with the intensity of body odor produced. The study concluded that HMHA plays a crucial role in determining gender-specific odor profiles due to its metabolism by skin bacteria .

Case Study 2: Elicitor Activity in Wheat

A recent experiment investigated the use of AMHA in wheat plants subjected to powdery mildew infection. Results showed that pre-treatment with AMHA led to a marked reduction in disease severity compared to untreated controls, indicating its potential as a natural elicitor for crop protection .

Data Summary

Activity Effect Observed Reference
AntimicrobialInhibition of Staphylococcus epidermidis
Plant Resistance InductionEnhanced resistance against powdery mildew
Gender-Specific Odor ProfileHigher levels in males than females

Q & A

Basic Research Question

  • GC-MS : Resolves stereoisomers and quantifies purity using library spectrum matching (e.g., distinguishing this compound from 2-ethylbutanoic acid) .
  • Stable Isotope Dilution-GC-MS : Enhances accuracy for trace analysis in biological matrices (e.g., serum or urine) .
  • NMR : Confirms structural integrity and monitors reaction progress, particularly in non-chromophoric systems .

What strategies resolve contradictions in stereochemical assignments of this compound enantiomers?

Advanced Research Question
Stereochemical contradictions arise due to ambiguous IUPAC naming rules and overlapping spectral data. To resolve these:

  • Chiral Derivatization : Use reagents like (R)- and (S)-glyceraldehyde to assign configurations via correlation with methylsuccinic acid enantiomers .
  • Mass Spectrometry (MS) : Compare fragmentation patterns of diastereomeric derivatives (e.g., esters) to differentiate enantiomers .
  • X-ray Crystallography : Definitive assignment via crystal structure analysis of derivatives (e.g., salts or co-crystals) .

How can reaction conditions be optimized for esterification of this compound?

Basic Research Question
Esterification with alcohols (e.g., ethanol) requires acid catalysis (e.g., H₂SO₄) and controlled heating. Key parameters:

  • Solvent Choice : Polar aprotic solvents enhance reactivity.
  • Catalyst Loading : Excess acid catalyst drives equilibrium toward ester formation.
  • Purity Monitoring : Use TLC (hexane/ethyl ether/acetic acid) to track conversion and GC-MS to confirm product identity .

What are the challenges in interpreting GC-MS data for this compound stereoisomers, and how can they be addressed?

Advanced Research Question
Challenges include co-elution of stereoisomers and ambiguous mass spectra. Solutions:

  • Chiral Columns : Use β-cyclodextrin-based columns to separate enantiomers.
  • Isotopic Labeling : Introduce ¹³C or ²H labels to distinguish isomers via mass shifts .
  • Library Matching : Cross-validate with synthetic standards (e.g., commercially available 3-methylpentanoic acid) to confirm retention indices .

How do metabolic studies differentiate this compound from structurally similar hydroxy fatty acids in biological samples?

Advanced Research Question
Differentiation relies on:

  • Enzyme-Specific Assays : Long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency studies use fibroblast cultures to exclude 3-hydroxyhexanoic acid accumulation, which is absent in this compound pathways .
  • Stable Isotope Tracing : Track ¹³C-labeled this compound in β-oxidation pathways to distinguish it from endogenous hydroxy acids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
3-Methylhexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.